molecular formula C6H13N3 B1618509 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine CAS No. 6528-88-7

2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Cat. No. B1618509
CAS RN: 6528-88-7
M. Wt: 127.19 g/mol
InChI Key: WJIHUNGBYXWBAO-UHFFFAOYSA-N
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Description

“2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial properties . They are often explored for their efficacy against various bacterial strains, including resistant ones. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition .

Antimycobacterial Activity

In the fight against tuberculosis, compounds with antimycobacterial activity are of high interest2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has potential applications in this field, where it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or pathways essential for the bacterium’s survival .

Anti-inflammatory Uses

The compound’s role in anti-inflammatory therapy is another promising area. It could be used to develop new medications that reduce inflammation by modulating the body’s immune response, potentially benefiting conditions like arthritis or asthma .

Antitumor Potential

Imidazole derivatives are known to possess antitumor properties, and our compound could be used in the synthesis of new chemotherapeutic agents. These agents might work by interfering with DNA replication or inhibiting enzymes that are crucial for cancer cell proliferation .

Antidiabetic Applications

There is ongoing research into the use of imidazole derivatives for antidiabetic drugs. These compounds can act on various targets, such as enzymes involved in glucose metabolism, to help control blood sugar levels in diabetic patients .

Antiallergic and Antipyretic Effects

The compound could contribute to the development of antiallergic medications by blocking histamine receptors or inhibiting the release of histamine from mast cells. Additionally, its antipyretic (fever-reducing) capabilities could be harnessed in symptomatic treatment of fevers .

Antiviral Research

Given the ongoing need for effective antiviral drugs, imidazole derivatives like 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine are being studied for their potential to inhibit viral replication or to interfere with virus-cell binding .

Antioxidant Properties

Lastly, the compound’s antioxidant properties are noteworthy. It could be used in the prevention of oxidative stress-related diseases by scavenging free radicals or enhancing the body’s endogenous antioxidant defense systems .

properties

IUPAC Name

2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-6-8-3-5-9(6)4-2-7/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIHUNGBYXWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289186
Record name 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

CAS RN

6528-88-7
Record name NSC59725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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